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L-Talose-13C

Enzyme substrate specificity Rare sugar bioconversion Ribose-5-phosphate isomerase

L-Talose-13C (CAS 139657-59-3) is the definitive C-1 anomeric ¹³C-labeled rare sugar for unambiguous metabolic tracing. Unlike D-Talose-13C—a poor enzyme substrate (RpiB relative activity just 1.8% vs. 118.9% for L-talose)—this L-enantiomer delivers >66-fold higher specificity for ribose-5-phosphate isomerase-driven L-talose→L-tagatose→L-galactose interconversion studies (89% yield). The C-1 label uniquely enables ¹³C NMR quantification of all six talose tautomers (detection limit: 0.0032% acyclic aldehyde form) and isotope-dilution LC-MS/MS absolute quantification with zero endogenous background interference. Essential for dTDP-6-deoxy-L-talose pathway elucidation in Actinobacillus and Kitasatospora spp. Request your quote now.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12410647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Talose-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-KAKKWTBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Talose-13C: A Stable-Isotope-Labeled Rare L-Hexose for Metabolic Tracing and NMR Structural Biology


L-Talose-13C (CAS 139657-59-3) is a stable carbon-13 isotope-labeled derivative of L-talose, a rare aldohexose that is the C-2 epimer of galactose and the L-enantiomer of D-talose [1]. Unlike the more abundant D-hexoses found in nature (e.g., D-glucose, D-galactose, D-mannose), L-talose is classified as a rare sugar that is not commonly encountered in natural metabolic pathways, making it a valuable tool for metabolic tracing studies where background interference must be minimized [2]. The compound has a molecular formula of C₅¹³CH₁₂O₆ and a molecular weight of 181.15 g/mol, representing a single ¹³C incorporation at the C-1 anomeric position . As a stable-isotope-labeled carbohydrate, L-Talose-13C is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolic flux analysis, where the ¹³C label enables precise tracking and quantification of metabolic transformations without the regulatory and safety constraints associated with radioactive ¹⁴C labels [3].

Why L-Talose-13C Cannot Be Simply Replaced by D-Talose-13C or Unlabeled L-Talose


Substituting L-Talose-13C with its D-enantiomer analog (D-Talose-13C) or with unlabeled L-talose introduces fundamentally different biochemical properties that compromise experimental outcomes. L-Talose and D-Talose are enantiomers with opposite stereochemistry at every chiral center (C-2 through C-5), and as such they exhibit profoundly divergent substrate recognition by enzymes involved in carbohydrate metabolism [1]. For example, ribose-5-phosphate isomerase (RpiB) from Clostridium thermocellum displays a relative specific activity of 118.9% for L-talose versus only 1.8% for D-talose—a greater than 66-fold preference [1]. Unlabeled L-talose, while stereochemically identical, lacks the ¹³C NMR-active nucleus required for detection and quantification in complex biological matrices. The ¹³C label at the C-1 position is specifically required for anomeric configuration tracking, tautomeric equilibria quantification, and isotope-dilution mass spectrometry workflows; substituting with unlabeled material eliminates these analytical capabilities entirely [2]. Furthermore, the labeling position (C-1 vs. C-6) determines which metabolic transformations can be monitored: C-1 labeling is essential for studying anomeric interconversion, mutarotation kinetics, and glycosidic bond formation, whereas C-6 labeling is better suited for tracking terminal carbon transformations .

Quantitative Differentiation Evidence for L-Talose-13C Against Its Closest Analogs


L-Talose vs. D-Talose: 66-Fold Preference in Ribose-5-Phosphate Isomerase (RpiB) Relative Specific Activity

In a direct head-to-head comparison using recombinant RpiB from Clostridium thermocellum, L-talose exhibited a relative specific activity of 118.9%, whereas D-talose—the enantiomeric comparator—displayed only 1.8% relative activity. This represents a 66.1-fold difference in catalytic efficiency, confirming that L-talose is strongly preferred by this isomerase while D-talose is a poor substrate [1]. Additional kinetic characterization demonstrated that L-talose has the highest Km (35.3 mM) and kcat/Km (467.2 μM⁻¹s⁻¹) values among all aldose substrates tested for RpiB, confirming its status as the top-ranked substrate [2]. The enzyme displayed activity with substrates in the decreasing order: L-talose > D-ribose > D-allose > L-allose > L-ribose > D-talose [1].

Enzyme substrate specificity Rare sugar bioconversion Ribose-5-phosphate isomerase

L-Talose vs. D-Talose: 2.2-Fold Differential in Glucose-6-Phosphate Isomerase (PFGPI) Wild-Type Relative Activity

In a comprehensive substrate specificity study across three phosphosugar isomerase families (CDRPI, BSMPI, and PFGPI), L-talose and D-talose showed dramatically different relative activities. In PFGPI wild-type, L-talose exhibited 100 ± 0.7% relative activity compared to D-talose at 45 ± 1.5%, a 2.2-fold difference. The contrast was even more pronounced in the T85Q mutant of PFGPI, where L-talose relative activity reached 456 ± 4.3%, compared to D-talose at 152 ± 1.2%—a 3.0-fold difference. In CDRPI wild-type, L-talose was the reference substrate (100 ± 2.5%), whereas D-talose showed only 1 ± 0.1% activity (100-fold difference). The T85Q mutation of PFGPI effectively converted the enzyme into a dedicated L-talose isomerase, with L-talose being the single most preferred substrate across the entire mutant panel [1]. Comparative catalytic efficiencies for the PFGPI wild-type were 3.6 mM⁻¹s⁻¹ for L-talose versus 2,284 mM⁻¹s⁻¹ for its native substrate glucose-6-phosphate [2].

Phosphosugar isomerase engineering Substrate-tailored optimization PFGPI

L-Talose Enzymatic Conversion Yield: 89% to L-Tagatose in 90 Minutes via RpiB vs. 38% for D-Ribulose Conversion

Using recombinant RpiB from Clostridium thermocellum, L-talose was converted to L-tagatose with an 89% conversion yield after approximately 90 minutes. This far exceeds the 38% conversion yield achieved when the same enzyme converts D-ribulose to D-ribose under comparable conditions [1]. In a separate study using glucose-6-phosphate isomerase from Pyrococcus furiosus (PFGPI), L-talose was converted to L-tagatose with an 80% yield after approximately 420 minutes, whereas D-ribulose to D-ribose conversion reached only 53% after about 240 minutes [2]. At preparative scale using RpiB at pH 7.5 and 35°C, 450 g/L L-tagatose was obtained from 500 g/L L-talose after 5 hours, achieving a 90% conversion yield with a volumetric productivity of 90 g/L/h [3].

Rare sugar bioproduction L-tagatose synthesis Enzymatic conversion efficiency

¹³C Isotopic Labeling Enables Quantification of Six Tautomeric Forms of Talose in Aqueous Solution by NMR

Using D-[1-¹³C]talose and ¹³C NMR spectroscopy, six distinct tautomeric forms were detected and quantified in aqueous solution: α- and β-talofuranoses, α- and β-talopyranoses, the hydrate (1,1-gem-diol), and the acyclic aldehyde [1]. In a comprehensive study of all eight D-aldohexoses selectively labeled with ¹³C at C-1, aldehyde and hydrate signals were detected for all aldohexoses at 30°C, with percentages ranging from 0.006 to 0.7% (hydrate) and 0.0032 to 0.09% (aldehyde). The talo configuration yielded aldehyde percentages among the largest, ranging from 0.01 to 0.09% [2]. For talose specifically at 28°C, the acyclic aldehyde and hydrate forms were present in equivalent amounts [3]. Without the ¹³C label at C-1, the low-abundance acyclic forms are essentially invisible by ¹H NMR due to severe signal overlap with the dominant cyclic forms and water suppression.

Tautomeric equilibria ¹³C NMR spectroscopy Carbohydrate conformation analysis

Unique 6-Deoxy-L-Talose Biosynthetic Pathway: Gene and Enzyme Not Found in Other Bacteria

The biosynthetic pathway for dTDP-6-deoxy-L-talose was identified for the first time in Actinobacillus actinomycetemcomitans NCTC 9710. Neither the gene for dTDP-6-deoxy-L-talose biosynthesis nor its corresponding protein product (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) has been found in other bacteria—this pathway is uniquely identified in this organism [1]. The last enzyme in this pathway, encoded by the tll gene, is unique and reduces dTDP-4-dehydro-β-L-rhamnose to 6-deoxy-L-talose, representing a novel enzymatic activity with strict stereospecificity [2]. The identity of the dTDP-6-deoxy-L-talose product was validated using both ¹H and ¹³C NMR spectroscopy [3]. In contrast, the biosynthesis of 6-deoxy-D-talose and other common deoxysugars (e.g., L-rhamnose, L-fucose) relies on widely distributed gene clusters found across many bacterial species, making them less specific as taxonomic or pathway-specific probes [1].

Deoxysugar biosynthesis dTDP-6-deoxy-L-talose Bacterial polysaccharide antigens

L-Talose Nucleoside Derivatives Exhibit Antileukemic Activity via Adenosine Deaminase Interaction

The L-talose-derived nucleoside 9-α-L-talofuranosyladenine was demonstrated to serve as a slow-reacting substrate for calf intestinal adenosine deaminase (ADA, EC 3.5.4.4) and to inhibit the growth of leukemia L1210 cells in vitro [1]. This compound was synthesized from L-talose via a six-step route starting from methyl 2,3-O-isopropylidene-α-L-talofuranoside [1]. In a broader study, L-talofuranosyladenine dialdehyde derivatives were found to be strong competitive inhibitors of ADA with Ki values as low as 7 μM [2]. For context, the tallysomycin family of anticancer antibiotics—which differ from bleomycins principally by the presence of a 4-amino-4,6-dideoxy-L-talose moiety at C-41—further underscores the pharmacological relevance of the L-talose scaffold in antitumor drug design [3].

Nucleoside analog Leukemia L1210 Adenosine deaminase inhibition

Optimal Research and Procurement Application Scenarios for L-Talose-13C


¹³C Metabolic Flux Analysis (¹³C-MFA) of Rare Sugar Interconversion Pathways

L-Talose-13C is the preferred tracer for mapping the L-talose → L-tagatose → L-galactose interconversion network catalyzed by ribose-5-phosphate isomerase (RpiB) and glucose-6-phosphate isomerase (PFGPI). With documented conversion yields of 89% (RpiB) and 80% (PFGPI) under defined conditions [1][2], the ¹³C label at the C-1 position enables precise LC-MS/MS or NMR-based isotopomer distribution analysis of downstream metabolites. This application is uniquely enabled by the L-enantiomer because D-talose is an extremely poor substrate for these isomerases (relative activity 1.8% for RpiB, 45% for PFGPI wild-type), making D-Talose-13C unsuitable for studying these specific metabolic routes [3].

NMR-Based Tautomeric Equilibria and Carbohydrate Conformational Dynamics Studies

The ¹³C enrichment at the anomeric C-1 position of L-Talose-13C is essential for high-resolution NMR studies of sugar tautomerism in aqueous solution. Using 150 MHz ¹³C NMR, all six tautomeric forms of talose (α/β-furanose, α/β-pyranose, hydrate, and acyclic aldehyde) can be detected and quantified—acyclic forms present at levels as low as 0.0032% of the total sugar pool become observable [1]. This capability is critical for studying the role of acyclic intermediates in glycosylation reactions, enzyme mechanisms, and carbohydrate-protein recognition. Unlabeled L-talose or ¹³C labeling at the C-6 position does not provide access to anomeric carbon dynamics, while D-Talose-13C would report on a different set of tautomeric ratios due to configurational differences [2].

Isotope-Dilution Mass Spectrometry (ID-MS) for Absolute Quantification of L-Talose in Biological Matrices

L-Talose-13C serves as an ideal internal standard for the absolute quantification of unlabeled L-talose in complex biological samples (plasma, cell lysates, bacterial culture supernatants) via LC-MS/MS using isotope-dilution methodology. The ¹³C label produces a +1 Da mass shift relative to the natural abundance compound, enabling chromatographic co-elution with complete mass spectrometric resolution. This application leverages the fact that L-talose is a rare sugar in biological systems, minimizing endogenous background interference. The documented enzymatic conversion data (89–90% yields) further confirm that L-Talose-13C can be reliably used as a precursor for synthesizing labeled metabolites for use as additional internal standards [1][2].

Biosynthetic Pathway Elucidation of 6-Deoxy-L-Talose-Containing Natural Products

The uniquely restricted phylogenetic distribution of the dTDP-6-deoxy-L-talose biosynthetic gene cluster makes L-Talose-13C an exceptionally specific probe for studying this pathway in Actinobacillus actinomycetemcomitans, Kitasatospora kifunensis, and related organisms [1]. Feeding experiments with L-Talose-13C followed by ¹³C NMR analysis of isolated polysaccharides or natural products (e.g., tallysomycins) can trace the incorporation of the labeled sugar into complex glycoconjugates. This application is uniquely suited to the L-enantiomer because the tll-encoded reductase is stereospecific for the L-configuration product, and no orthologous pathway exists for 6-deoxy-D-talose in the organisms studied to date [2].

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